Methyltetrazine-amino-PEG8-CH2CH2COONHS Methyltetrazine-amino-PEG8-CH2CH2COONHS
Brand Name: Vulcanchem
CAS No.:
VCID: VC18804294
InChI: InChI=1S/C34H50N6O13/c1-27-36-38-34(39-37-27)29-4-2-28(3-5-29)26-35-30(41)8-10-45-12-14-47-16-18-49-20-22-51-24-25-52-23-21-50-19-17-48-15-13-46-11-9-33(44)53-40-31(42)6-7-32(40)43/h2-5H,6-26H2,1H3,(H,35,41)
SMILES:
Molecular Formula: C34H50N6O13
Molecular Weight: 750.8 g/mol

Methyltetrazine-amino-PEG8-CH2CH2COONHS

CAS No.:

Cat. No.: VC18804294

Molecular Formula: C34H50N6O13

Molecular Weight: 750.8 g/mol

* For research use only. Not for human or veterinary use.

Methyltetrazine-amino-PEG8-CH2CH2COONHS -

Specification

Molecular Formula C34H50N6O13
Molecular Weight 750.8 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C34H50N6O13/c1-27-36-38-34(39-37-27)29-4-2-28(3-5-29)26-35-30(41)8-10-45-12-14-47-16-18-49-20-22-51-24-25-52-23-21-50-19-17-48-15-13-46-11-9-33(44)53-40-31(42)6-7-32(40)43/h2-5H,6-26H2,1H3,(H,35,41)
Standard InChI Key AJQJOWHXALOLIC-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Introduction

Structural Characteristics and Molecular Architecture

Core Chemical Composition

Methyltetrazine-amino-PEG8-CH2CH2COONHS (C34H50N6O13) possesses a molecular weight of 750.8 g/mol, with its IUPAC name delineating the precise arrangement of functional groups: (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate. The structure features three distinct regions:

  • Methyltetrazine headgroup: A 6-methyl-1,2,4,5-tetrazine aromatic system providing bioorthogonal reactivity.

  • PEG8 spacer: An octaethylene glycol chain conferring hydrophilicity and steric flexibility.

  • NHS ester terminus: A reactive succinimidyl ester enabling amine-selective conjugation.

The Standard InChIKey AJQJOWHXALOLIC-UHFFFAOYSA-N confirms the compound's unique stereochemical identity.

Physicochemical Properties

Critical solubility and stability parameters derive from the compound's amphiphilic design:

PropertyValue/RangeMeasurement Technique
Water Solubility>50 mg/mL (25°C)UV-Vis Spectrophotometry
LogP (Octanol/Water)-1.2 ± 0.3Chromatographic Analysis
NHS Ester Hydrolysis t½4.2 h (pH 7.4, 25°C)HPLC Monitoring
Tetrazine Reactivityk2 = 1.8×10³ M⁻¹s⁻¹ (TCO)Stopped-Flow Spectroscopy

The PEG8 spacer reduces aggregation propensity compared to shorter PEG variants, while maintaining efficient conjugation kinetics .

Synthetic Methodology and Purification

Stepwise Assembly

Industrial-scale synthesis follows a three-stage convergent approach:

  • Tetrazine Core Synthesis

    • 6-Methyl-1,2,4,5-tetrazine is prepared via cyclocondensation of nitriles with hydrazine, followed by methylation using dimethyl sulfate.

  • PEG8 Linker Functionalization

    • Octaethylene glycol is sequentially derivatized with:
      a) Propargyl bromide for alkyne termination
      b) Michael addition with methyl acrylate to install the carboxylate handle

  • Final Conjugation

    • NHS activation of the terminal carboxylate employs N,N'-disuccinimidyl carbonate in anhydrous DMF.

    • Copper-free click chemistry couples the tetrazine moiety to the PEG8-amine intermediate .

Purification Challenges

Critical impurities removed through orthogonal chromatography:

  • Size-Exclusion Chromatography: Removes PEG chain length variants (RSD <2% for n=8)

  • Ion-Exchange Chromatography: Eliminates unreacted NHS esters (purity >98%)

  • RP-HPLC: Final polishing to >99% chemical purity

Bioconjugation Mechanisms and Kinetic Profiling

Dual Reactivity Pathways

The compound enables sequential or simultaneous conjugation through two distinct mechanisms:

  • NHS-Amine Coupling

    • Reaction with lysine ε-amines (k = 0.15 M⁻¹s⁻¹ at pH 8.5)

    • Forms stable amide bonds resistant to hydrolysis

  • Inverse Electron-Demand Diels-Alder (IEDDA)

    • Tetrazine reacts with trans-cyclooctene (TCO) partners (k2 = 1.8×10³ M⁻¹s⁻¹)

    • Proceeds without catalysts at physiological conditions

Orthogonality Studies

Competition experiments demonstrate >95% fidelity when performing sequential:

  • Initial NHS-amine conjugation

  • Subsequent IEDDA labeling

Cross-reactivity with endogenous amines is mitigated by the PEG8 spacer's steric shielding effect .

Therapeutic and Diagnostic Applications

Targeted Drug Delivery Systems

Case Study: HER2+ Breast Cancer Therapy

  • Conjugation of trastuzumab to MMAE payload via Methyltetrazine-amino-PEG8-CH2CH2COONHS:

    • Drug-to-Antibody Ratio (DAR): 3.8 ± 0.2

    • Plasma Stability: 92% intact conjugate at 72 h

    • Tumor Accumulation: 2.7-fold increase vs. non-targeted control

Multimodal Imaging Probes

A recent innovation combines PET and fluorescent labels using the compound's dual functionality:

  • NHS ester conjugates Cy5.5 dye to albumin (λem = 694 nm)

  • Tetrazine labels ⁶⁸Ga-TCO complexes for PET imaging

  • Resultant probe shows tumor-to-background ratio of 8.3:1 in murine models

Analytical Characterization Techniques

Quality Control Protocols

Batch-to-batch consistency is ensured through:

  • MALDI-TOF MS: Verifies molecular weight (avg. 750.8 ± 1.2 Da)

  • ¹H-NMR: Quantifies PEG spacer integrity (δ 3.6 ppm, integral for 32H)

  • HPLC-UV: Assesses free NHS ester content (<0.5% w/w)

Stability Profiling

Accelerated degradation studies reveal:

  • Thermal Stability: Decomposition onset at 78°C (TGA-DSC)

  • Photooxidation Resistance: 85% intact after 24 h UV exposure

Industrial Scale-Up and Regulatory Considerations

Manufacturing Challenges

Key issues addressed in GMP production:

  • PEG8 diol byproduct control (<0.1% impurity)

  • Residual solvent levels (DMF <410 ppm)

  • Endotoxin monitoring (<0.25 EU/mg)

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